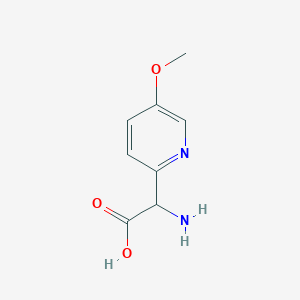

2-Amino-2-(5-methoxy(2-pyridyl))acetic acid

CAS No.:

Cat. No.: VC17535184

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O3 |

|---|---|

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | 2-amino-2-(5-methoxypyridin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C8H10N2O3/c1-13-5-2-3-6(10-4-5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12) |

| Standard InChI Key | OCLLGGXWTQDDHQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CN=C(C=C1)C(C(=O)O)N |

Introduction

2-Amino-2-(5-methoxy(2-pyridyl))acetic acid is a unique amino acid derivative that incorporates a pyridine ring and a methoxy group into its structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and structural features that could influence its pharmacological properties.

Synthesis and Chemical Transformations

Several synthetic routes can be employed to produce 2-Amino-2-(5-methoxy(2-pyridyl))acetic acid. While specific methods are not detailed in the available literature, typical amino acid synthesis techniques can be adapted. The compound can undergo various chemical transformations, such as:

-

Amino Acid Reactions: These include reactions typical for amino acids, such as peptide formation or modification of the carboxylic acid group.

-

Pyridine Ring Modifications: The pyridine ring can be further modified to introduce additional functional groups, potentially enhancing its biological activity.

Potential Applications in Medicinal Chemistry

2-Amino-2-(5-methoxy(2-pyridyl))acetic acid is of interest in medicinal chemistry due to its unique structure, which combines the properties of amino acids and pyridine derivatives. This dual functionality may offer diverse mechanisms of action, making it a candidate for drug development. The methoxy substitution could enhance its lipophilicity and bioavailability.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methoxy-2-pyridinecarboxylic acid | Contains a carboxylic acid group | Antioxidant, anti-inflammatory |

| 4-Amino-3-methoxypyridine | Substituted pyridine with an amino group | Antimicrobial |

| 3-Aminopyridine | Simple amino-substituted pyridine | Neuroprotective effects |

| 2-Amino-2-(5-methoxy(2-pyridyl))acetic acid | Amino acid with a pyridyl moiety and methoxy group | Potential for diverse biological activities due to its dual functionality |

Research Findings and Future Directions

While specific biological effects of 2-Amino-2-(5-methoxy(2-pyridyl))acetic acid have not been extensively reported, its structural uniqueness suggests potential for various biological activities. Further research is necessary to elucidate its pharmacodynamics and pharmacokinetics. Interaction studies involving this compound could provide insights into its potential applications in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume